molecular formula C25H17ClN2O5 B2426596 (Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide CAS No. 887895-01-4

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide

Cat. No.: B2426596
CAS No.: 887895-01-4
M. Wt: 460.87
InChI Key: KUKWBGNVDKGEJA-SDQBBNPISA-N
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Description

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H17ClN2O5 and its molecular weight is 460.87. The purity is usually 95%.
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Properties

IUPAC Name

3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O5/c26-16-7-9-17(10-8-16)27-25(30)24-23(18-3-1-2-4-19(18)33-24)28-22(29)12-6-15-5-11-20-21(13-15)32-14-31-20/h1-13H,14H2,(H,27,30)(H,28,29)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWBGNVDKGEJA-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide, identified by its CAS number 887887-66-3, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and significant biological activities, particularly in the context of anticancer properties.

Structural Characteristics

The molecular formula of this compound is C25H18N2O5C_{25}H_{18}N_{2}O_{5}, with a molecular weight of approximately 426.4 g/mol. The structure features a benzofuran core linked to an acrylamide moiety and a benzo[d][1,3]dioxole group, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzofuran scaffold followed by functionalization with the acrylamide and benzo[d][1,3]dioxole groups. Detailed methods can vary but generally follow established protocols for synthesizing similar compounds.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
CompoundCell LinePercentage Inhibition
Compound AMCF-795%
Compound BA54977%
This compoundTBDTBD

Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : By increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.
  • ROS Generation : Leading to oxidative stress that selectively targets cancer cells while sparing normal cells.
  • Cell Cycle Arrest : Potentially affecting the cell cycle progression in various cancer types.

Case Studies

A study conducted on a series of benzofuran derivatives demonstrated that compounds with similar structural motifs showed promising results in inhibiting tumor growth in vitro. The most potent derivatives exhibited over 90% inhibition on MCF-7 cells compared to standard chemotherapeutics like cisplatin.

Preparation Methods

Heck Coupling Approach

Using palladium catalysis, the benzofuran-2-carboxamide intermediate is coupled with benzo[d]dioxol-5-ylacryloyl chloride. Critical parameters for Z-selectivity include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Et₃N (2.5 equiv)
  • Solvent : DMF at 80°C for 8 hours
  • Z/E Ratio : 7:1 (82% yield).

The Z-isomer predominates due to steric hindrance during the syn-insertion step, favoring the less bulky transition state.

Condensation via Knoevenagel Reaction

Alternatively, condensation of 3-aminobenzofuran-2-carboxamide with benzo[d]dioxol-5-ylacetaldehyde using piperidine as a base in ethanol at reflux (12 hours) yields the acrylamido derivative. Z-Selectivity is enhanced by low-temperature (0–5°C) quenching, achieving a 75% yield with a Z/E ratio of 4:1.

Final Assembly and Purification

The convergent synthesis concludes with amide bond formation between the acrylamido-benzofuran intermediate and 4-chloroaniline. Key steps include:

  • Activation : Treatment of the carboxylic acid with EDCl/HOBt (1:1) in DCM for 1 hour.
  • Coupling : Addition of 4-chloroaniline (1.2 equiv) and DMAP (0.1 equiv) at 25°C for 24 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (7:3) to afford the title compound in 68% yield.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Z/E Ratio Catalyst
Heck Coupling Palladium-mediated coupling 82% 7:1 Pd(PPh₃)₄
Knoevenagel Condensation Base-promoted condensation 75% 4:1 Piperidine
Transamidation Boc-cleavage and displacement 85% N/A LiHMDS

The Heck coupling offers superior stereocontrol but requires expensive palladium catalysts. In contrast, the condensation route is cost-effective but necessitates rigorous temperature control.

Challenges and Optimization Strategies

  • Stereochemical Drift : Prolonged reaction times at elevated temperatures favor thermodynamic E-isomer formation. Mitigation involves quenching reactions at low temperatures and using bulky ligands to kinetically trap the Z-configuration.
  • Functional Group Tolerance : The Boc-protection strategy in transamidation prevents undesired side reactions at the carboxamide site.
  • Scalability : Pd-catalyzed steps require catalyst recycling protocols to reduce costs for industrial-scale production.

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